Cas no 898758-06-0 (2-Chloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone)

2-Chloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone Chemical and Physical Properties
Names and Identifiers
-
- (2-chlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
- 2-CHLORO-4'-[8-(1,4-DIOXA-8-AZASPIRO[4.5]DECYL)METHYL]BENZOPHENONE
- 2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]benzophenone
- MFCD03841695
- (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2-chlorophenyl)methanone
- AKOS016020161
- 898758-06-0
- DTXSID60642869
- (2-Chlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
- Methanone, (2-chlorophenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
- (4-((1,4-Dioxa-8-azaspiro[4.5]Decan-8-yl)methyl)phenyl)(2-chlorophenyl)methanone
- 2-Chloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone
-
- MDL: MFCD03841695
- Inchi: InChI=1S/C21H22ClNO3/c22-19-4-2-1-3-18(19)20(24)17-7-5-16(6-8-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2
- InChI Key: FCAYILZGRNBEIA-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4)Cl
Computed Properties
- Exact Mass: 371.12900
- Monoisotopic Mass: 371.1288213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 476
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 38.8Ų
Experimental Properties
- Density: 1.29±0.1 g/cm3(Predicted)
- Boiling Point: 510.4±50.0 °C(Predicted)
- PSA: 38.77000
- LogP: 3.84780
- pka: 8.54±0.20(Predicted)
2-Chloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | M0872035-1g |
2-chloro-4''-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone |
898758-06-0 | 97% | 1g |
RMB 4648.80 | 2025-02-21 | |
Fluorochem | 204457-1g |
2-chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone |
898758-06-0 | 97% | 1g |
£540.00 | 2022-03-01 | |
Fluorochem | 204457-2g |
2-chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone |
898758-06-0 | 97% | 2g |
£1013.00 | 2022-03-01 | |
abcr | AB364483-2g |
2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, 97%; . |
898758-06-0 | 97% | 2g |
€1677.00 | 2025-02-21 | |
A2B Chem LLC | AH89189-5g |
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2-chlorophenyl)methanone |
898758-06-0 | 97% | 5g |
$2291.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532031-2g |
(4-((1,4-Dioxa-8-azaspiro[4.5]Decan-8-yl)methyl)phenyl)(2-chlorophenyl)methanone |
898758-06-0 | 98% | 2g |
¥13515.00 | 2024-04-26 | |
A2B Chem LLC | AH89189-2g |
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2-chlorophenyl)methanone |
898758-06-0 | 97% | 2g |
$1169.00 | 2024-04-19 | |
Chemenu | CM218375-1g |
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2-chlorophenyl)methanone |
898758-06-0 | 95% | 1g |
$455 | 2023-02-16 | |
Cooke Chemical | M0872035-2g |
2-chloro-4''-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone |
898758-06-0 | 97% | 2g |
RMB 7723.20 | 2025-02-21 | |
Chemenu | CM218375-1g |
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2-chlorophenyl)methanone |
898758-06-0 | 95% | 1g |
$409 | 2021-08-04 |
2-Chloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone Related Literature
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
Additional information on 2-Chloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone
Research Brief on 2-Chloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone (CAS: 898758-06-0)
The compound 2-Chloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone (CAS: 898758-06-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of spirocyclic compounds, which are increasingly recognized for their pharmacological properties. The spirocyclic moiety, in particular, is known to enhance metabolic stability and bioavailability, making it a valuable scaffold in medicinal chemistry. Researchers have successfully employed 2-Chloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone in the development of novel kinase inhibitors, demonstrating its versatility in targeting various signaling pathways implicated in cancer and inflammatory diseases.
One of the most notable advancements involves the compound's application in the design of selective serotonin reuptake inhibitors (SSRIs). Preliminary in vitro studies have shown that derivatives of this compound exhibit high affinity for serotonin transporters, suggesting potential utility in the treatment of depression and anxiety disorders. Further optimization of the chemical structure is underway to improve selectivity and reduce off-target effects.
In addition to its therapeutic potential, recent research has explored the compound's physicochemical properties, including its solubility, stability, and pharmacokinetic profile. These studies are critical for advancing the compound from the laboratory to clinical trials. For instance, modifications to the dioxa-azaspiro moiety have been shown to significantly impact the compound's half-life and tissue distribution, providing valuable insights for future drug formulation.
Despite these promising developments, challenges remain in scaling up the synthesis of 2-Chloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone and its derivatives. Current synthetic routes often involve multi-step processes with low yields, necessitating the development of more efficient methodologies. Recent efforts have focused on catalytic asymmetric synthesis to address these limitations, with some success in improving both yield and enantiomeric purity.
In conclusion, 2-Chloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone represents a promising candidate for further investigation in drug discovery. Its unique structural attributes and demonstrated biological activity underscore its potential across multiple therapeutic areas. Future research should prioritize the optimization of synthetic routes, detailed mechanistic studies, and preclinical evaluation to fully realize its clinical potential.
898758-06-0 (2-Chloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone) Related Products
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
